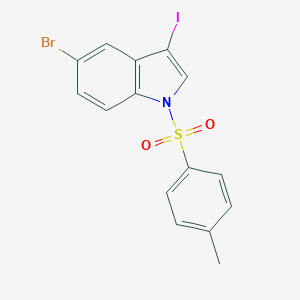

5-Bromo-3-iodo-1-tosyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-iodo-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrINO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(17)13-8-11(16)4-7-15(13)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESGNBKPTQOFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrINO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-3-iodo-1-tosyl-1H-indole: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-3-iodo-1-tosyl-1H-indole, a halogenated indole derivative with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of specific data for this exact compound, this guide leverages information on closely related analogs and general principles of indole chemistry to offer a comprehensive resource for researchers.

Compound Profile and Physicochemical Properties

This compound is a dihalogenated indole derivative featuring a bromine atom at the 5-position, an iodine atom at the 3-position, and a tosyl (p-toluenesulfonyl) protecting group on the indole nitrogen. This substitution pattern makes it a valuable intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 142688-28-6 | [1][2] |

| Molecular Formula | C₁₅H₁₁BrINO₂S | [1] |

| Molecular Weight | 476.13 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline solid (inferred) | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, ether, and chloroform (inferred from 5-bromoindole) | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

References

Synthesis of 5-bromo-3-iodo-1-tosylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and sequential pathway for the synthesis of 5-bromo-3-iodo-1-tosylindole, a key heterocyclic building block in medicinal chemistry and drug discovery. The described methodology is broken down into a three-step process, commencing with the regioselective bromination of indole, followed by the protection of the indole nitrogen with a tosyl group, and culminating in the selective iodination at the C3 position. This guide provides detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthesis pathway to facilitate replication and adaptation in a research and development setting.

Synthesis Pathway Overview

The synthesis of 5-bromo-3-iodo-1-tosylindole is achieved through a three-step sequence starting from readily available indole. The pathway is designed to control the regioselectivity of the halogenation steps by leveraging the electronic properties of the indole ring and the use of a protecting group.

The logical workflow for the synthesis is depicted below:

Experimental Protocols

Step 1: Synthesis of 5-bromo-1H-indole

This procedure involves the protection of the indole at the C2 and N1 positions, followed by selective bromination at the C5 position and subsequent deprotection.

Materials:

-

Indole

-

Sodium bisulfite (NaHSO₃)

-

Ethanol

-

Acetic anhydride

-

Bromine (Br₂)

-

Sodium hydroxide (NaOH)

-

Water

-

Ether

Procedure:

-

Preparation of Sodium Indoline-2-Sulfonate: Dissolve 50 g of indole in 100 mL of ethanol. In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water. Add the indole solution to the sodium bisulfite solution with stirring. Stir the mixture overnight at room temperature. Collect the resulting solid by vacuum filtration, wash with ether, and air dry.

-

Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate: Suspend 30 g of sodium indoline-2-sulfonate in 300 mL of acetic anhydride. Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours. Cool the mixture to room temperature and collect the solid by filtration. Wash the solid with acetic anhydride and then with ether. The crude product can be used in the next step without further purification.

-

Bromination and Deprotection: Dissolve the acylated intermediate from the previous step in 150 mL of water at 0-5°C. Slowly add 40 g of bromine dropwise while maintaining the temperature below 5°C with vigorous stirring. Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature. Quench any excess bromine by adding a solution of approximately 10 g of sodium bisulfite in 30 mL of water. Neutralize the solution to a pH of 7 with a 40% NaOH solution, ensuring the temperature remains below 30°C. Stir the solution overnight at 50°C. Make the solution basic by adding more 40% NaOH and continue stirring for an additional 3 hours at 50°C. Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry. The crude 5-bromo-1H-indole can be purified by recrystallization from ethanol and water.

Step 2: Synthesis of 5-bromo-1-tosyl-1H-indole

This step involves the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group.

Materials:

-

5-bromo-1H-indole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 5-bromo-1H-indole (1.0 eq) in anhydrous DMF at 0°C, add sodium hydride (1.2 eq) portionwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-1-tosyl-1H-indole.

Step 3: Synthesis of 5-bromo-3-iodo-1-tosylindole

The final step is the selective iodination of the C3 position of the N-tosylated indole.

Materials:

-

5-bromo-1-tosyl-1H-indole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN)

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 5-bromo-1-tosyl-1H-indole (1.0 eq) in acetonitrile.

-

Add N-iodosuccinimide (1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture in the dark for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-3-iodo-1-tosylindole as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactant | Product | Reagents | Solvent(s) | Typical Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | Indole | 5-bromo-1H-indole | NaHSO₃, Ac₂O, Br₂, NaOH | Ethanol, Water | ~60-70 | 89-92 | C₈H₆BrN | 196.04 |

| 2 | 5-bromo-1H-indole | 5-bromo-1-tosyl-1H-indole | NaH, TsCl | DMF | ~85-95 | 123-125 | C₁₅H₁₂BrNO₂S | 350.23 |

| 3 | 5-bromo-1-tosyl-1H-indole | 5-bromo-3-iodo-1-tosylindole | N-Iodosuccinimide (NIS) | Acetonitrile | ~80-90 | 155-158 | C₁₅H₁₁BrINO₂S | 476.13 |

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Logical Relationships and Experimental Workflow

The experimental workflow follows a logical progression of functional group manipulation to achieve the desired substitution pattern on the indole core.

This technical guide provides a comprehensive and actionable framework for the synthesis of 5-bromo-3-iodo-1-tosylindole. The detailed protocols and structured data are intended to support the research and development efforts of scientists in the pharmaceutical and chemical industries.

Uncharted Territory: The Enigmatic Compound C15H11BrINO2S

A comprehensive investigation into the chemical formula C15H11BrINO2S has revealed a significant finding: the compound is not documented in major chemical databases and scientific literature. This technical overview addresses the query from researchers, scientists, and drug development professionals by detailing the search methodology and the implications of this discovery.

An exhaustive search for the molecular formula C15H11BrINO2S was conducted across prominent chemical and biological databases, including PubChem and ChemSpider. Despite a multi-faceted search approach utilizing the molecular formula, its constituent elements, and its calculated theoretical molecular weight, no records of a compound with this specific formula were found. This indicates that C15H11BrINO2S is likely a novel, uncharacterized, or hypothetical molecule.

Theoretical Molecular Profile

In the absence of experimental data, a theoretical molecular profile has been calculated to aid in any future identification or synthesis efforts.

| Property | Value |

| Molecular Formula | C15H11BrINO2S |

| Theoretical Molecular Weight | 488.13 g/mol |

| Elemental Composition | Carbon (C): 36.91% |

| Hydrogen (H): 2.27% | |

| Bromine (Br): 16.37% | |

| Iodine (I): 25.99% | |

| Nitrogen (N): 2.87% | |

| Oxygen (O): 6.55% | |

| Sulfur (S): 6.57% |

Implications for Research and Development

The absence of C15H11BrINO2S in the current scientific literature presents both a challenge and an opportunity. For researchers in drug discovery and materials science, this uncharted territory offers a chance to synthesize and characterize a completely new chemical entity. The unique combination of a bromine, iodine, a nitro group, and a sulfur-containing moiety within a fifteen-carbon framework suggests potential for interesting biological or material properties.

Hypothetical Research Workflow

For scientists interested in exploring this unknown compound, a logical research workflow would be required. The following diagram, generated using the DOT language, outlines a potential path from synthesis to characterization and preliminary application testing.

Experimental Protocols

As the compound C15H11BrINO2S is not described in the literature, there are no established experimental protocols for its synthesis or analysis. Researchers would need to develop these protocols from foundational chemical principles. A potential synthetic strategy might involve a multi-step process, likely beginning with a core scaffold that is sequentially functionalized with the bromine, iodine, nitro, and sulfur-containing groups. The choice of starting materials and reaction conditions would be critical and would require significant expertise in synthetic organic chemistry.

Technical Guide: 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide extrapolates from established synthetic methodologies for structurally related halo-substituted N-tosylindoles. Detailed, plausible experimental protocols for its multi-step synthesis are presented, along with expected characterization data. Furthermore, this document explores potential, hypothetical biological applications and signaling pathway interactions based on the known activities of similar indole derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential utility of this and related compounds in drug discovery and chemical biology.

Chemical Structure and Properties

5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole, also known as 5-bromo-3-iodo-1-tosyl-1H-indole, is a polysubstituted indole derivative. The core structure is an indole ring, which is a bicyclic aromatic heterocycle. This core is functionalized with a bromine atom at the 5-position, an iodine atom at the 3-position, and a tosyl (p-toluenesulfonyl) group attached to the indole nitrogen (N1).

Chemical Structure:

Chemical Structure of 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 142688-28-6 | [1][2] |

| Molecular Formula | C₁₅H₁₁BrINO₂S | [1][2] |

| Molecular Weight | 476.13 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 39.07 Ų | [2] |

| LogP | 4.55 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Proposed Synthetic Pathway

A plausible multi-step synthesis of 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole can be conceptualized starting from commercially available 5-bromoindole. The proposed pathway involves three key steps:

-

Tosyl Protection of the Indole Nitrogen: The nitrogen of 5-bromoindole is protected with a tosyl group to increase its stability and to direct subsequent iodination to the C3 position.

-

Iodination at the C3 Position: The N-tosylated intermediate is then subjected to electrophilic iodination, which is expected to occur regioselectively at the electron-rich C3 position of the indole ring.

-

Purification: The final product is purified using standard chromatographic techniques.

Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols (Proposed)

The following protocols are hypothetical and based on established procedures for similar transformations. Researchers should conduct small-scale trials to optimize reaction conditions.

Synthesis of 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (Intermediate 1)

Materials:

-

5-Bromoindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 5-bromoindole (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole as a solid.

Synthesis of 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole (Final Product)

Materials:

-

5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (Intermediate 1)

-

N-Iodosuccinimide (NIS)

-

Anhydrous Acetonitrile

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (1.0 equivalent) in anhydrous acetonitrile in a flask protected from light.

-

Add N-iodosuccinimide (1.2 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC.

-

After the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ solution.

-

Extract the mixture with ethyl acetate (3 x volume of acetonitrile).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole.

Expected Characterization Data

The following table summarizes the expected analytical data for the final product based on its structure and data from similar compounds.

Table 2: Expected Analytical Data

| Analysis | Expected Results |

| Appearance | White to off-white or pale yellow solid. |

| Melting Point | Expected to be a crystalline solid with a defined melting point, likely in the range of 150-200 °C, based on related structures. |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.8-8.0 (d, 1H, Ar-H), ~7.7 (s, 1H, H2-indole), ~7.6-7.7 (d, 2H, Ar-H of tosyl), ~7.3-7.4 (dd, 1H, Ar-H), ~7.2-7.3 (d, 2H, Ar-H of tosyl), ~2.4 (s, 3H, CH₃ of tosyl). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~145 (C-SO₂), ~135 (C-Ar), ~134 (C-Ar), ~130 (C-Ar), ~128 (C-Ar), ~127 (C-Ar), ~126 (C-Ar), ~116 (C-Br), ~115 (C-Ar), ~90 (C-I), ~21.5 (CH₃). |

| FT-IR (KBr, cm⁻¹) | ~1370 (S=O stretch), ~1170 (S=O stretch), ~810 (C-Br stretch), ~550 (C-I stretch). |

| Mass Spectrometry (ESI-MS) | m/z: 475.89 [M+H]⁺ for C₁₅H₁₁⁷⁹BrINO₂S, with a characteristic isotopic pattern for bromine. |

Potential Biological Significance and Hypothetical Signaling Pathway Involvement

While no specific biological activities have been reported for 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents. The presence of halogens can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Given the structural features, this compound could be investigated as a potential inhibitor of protein kinases, a common target for indole-based drugs. The tosyl group might influence binding to the ATP-binding pocket of kinases. A hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation, such as the MAPK/ERK pathway.

Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism where the title compound could act as an inhibitor of a key kinase (e.g., RAF) in the MAPK/ERK pathway, thereby blocking downstream signaling that leads to cell proliferation. This represents a plausible starting point for experimental investigation into the biological activity of this molecule.

Conclusion

This technical guide provides a detailed, albeit partially speculative, overview of 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole. The proposed synthetic route and experimental protocols offer a practical starting point for its preparation in a laboratory setting. The expected characterization data will aid in the identification and verification of the synthesized compound. While its biological role is yet to be determined, the structural motifs suggest that it could be a valuable candidate for screening in various drug discovery programs, particularly in the area of kinase inhibition. Further experimental validation of the synthesis and biological evaluation is warranted to fully elucidate the potential of this compound.

References

Physical and chemical properties of 5-bromo-3-iodo-1-tosyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-bromo-3-iodo-1-tosyl-1H-indole, a halogenated and tosyl-protected indole derivative. The information compiled herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and potential areas of application.

Core Physical and Chemical Properties

This compound is a polysubstituted indole with a molecular formula of C₁₅H₁₁BrINO₂S and a molecular weight of 476.13 g/mol .[1] Its structure features a bromine atom at the 5-position, an iodine atom at the 3-position, and a tosyl group protecting the indole nitrogen.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 142688-28-6 | [1] |

| Molecular Formula | C₁₅H₁₁BrINO₂S | [1] |

| Molecular Weight | 476.13 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 39.07 Ų | [1] |

| logP (calculated) | 4.55382 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be constructed based on established methodologies for the functionalization of indoles. The proposed synthesis is a three-step process starting from indole:

-

Bromination of Indole: Introduction of a bromine atom at the 5-position of the indole ring.

-

Tosylation of 5-bromo-1H-indole: Protection of the indole nitrogen with a tosyl group.

-

Iodination of 5-bromo-1-tosyl-1H-indole: Introduction of an iodine atom at the 3-position.

Below are detailed experimental protocols adapted from general procedures for similar transformations.

Step 1: Synthesis of 5-bromo-1H-indole (Bromination)

This procedure is adapted from the bromination of indole derivatives.[3]

-

Reagents and Materials: Indole, Bromine, Dichloromethane/Methanol mixture, Triethylamine.

-

Protocol:

-

Dissolve indole in a 9:1 mixture of dichloromethane and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in dichloromethane to the reaction mixture with constant stirring.

-

After the addition is complete, add triethylamine to neutralize the generated hydrobromic acid.

-

Allow the reaction to warm to room temperature and stir for an additional 20 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-1H-indole.

-

Step 2: Synthesis of 5-bromo-1-tosyl-1H-indole (Tosylation)

This protocol is a general method for the N-tosylation of indoles.

-

Reagents and Materials: 5-bromo-1H-indole, p-Toluenesulfonyl chloride (TsCl), Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

-

Protocol:

-

To a solution of 5-bromo-1H-indole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride in anhydrous DMF dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain 5-bromo-1-tosyl-1H-indole.

-

Step 3: Synthesis of this compound (Iodination)

This procedure is based on the electrophilic iodination of N-protected indoles.

-

Reagents and Materials: 5-bromo-1-tosyl-1H-indole, N-Iodosuccinimide (NIS), Acetonitrile.

-

Protocol:

-

Dissolve 5-bromo-1-tosyl-1H-indole in acetonitrile in a round-bottom flask protected from light.

-

Add N-iodosuccinimide to the solution in one portion.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Spectral Data

While specific spectral data for this compound is not extensively published, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the indole and tosyl groups, with characteristic shifts and coupling constants. The absence of a proton at the 3-position. |

| ¹³C NMR | Resonances for the carbon atoms of the indole core, the tosyl group, and the methyl group of the tosyl moiety. The C-I and C-Br signals would be in the expected regions for halogenated aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching in the aromatic region, C=C stretching of the aromatic rings, and strong S=O stretching bands from the sulfonyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 476.13 g/mol , with a characteristic isotopic pattern due to the presence of bromine and iodine. |

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Indole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The introduction of halogen atoms and a tosyl group can significantly modulate the physicochemical properties and biological activity of the parent indole molecule. Halogenation can enhance membrane permeability and metabolic stability, while the tosyl group can influence receptor binding and overall molecular conformation. Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the proposed multi-step synthesis.

Conclusion

This compound is a halogenated and N-protected indole derivative with potential for use in medicinal chemistry and materials science. This guide provides a summary of its known physical and chemical properties and outlines a plausible synthetic strategy. The absence of data on its biological activity highlights an opportunity for future research to explore its pharmacological potential. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for scientists working with this and related compounds.

References

Technical Guide: Spectroscopic Analysis of 5-bromo-3-iodo-1-tosyl-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Compound Information

Basic chemical information for 5-bromo-3-iodo-1-tosyl-1H-indole is available from various chemical suppliers.

| Property | Value | Reference |

| CAS Number | 142688-28-6 | [1][2] |

| Molecular Formula | C₁₅H₁₁BrINO₂S | [2] |

| Molecular Weight | 476.13 g/mol | [2] |

| Synonyms | 5-bromo-3-iodo-1-tosylindole | [2] |

Spectroscopic Data (Hypothetical)

The following tables present the expected format for the spectroscopic data of this compound. The values provided are placeholders and require experimental verification.

Table 2.1: Hypothetical ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Value | s, d, t, q, m | Value | Value H | Aromatic/Alkyl H |

| Value | s, d, t, q, m | Value | Value H | Aromatic/Alkyl H |

| Value | s, d, t, q, m | Value | Value H | Aromatic/Alkyl H |

| 2.38 | s | - | 3H | CH₃ (Tosyl) |

Table 2.2: Hypothetical ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Value | Aromatic/Alkyl C |

| Value | Aromatic/Alkyl C |

| Value | Aromatic/Alkyl C |

| 21.8 | CH₃ (Tosyl) |

Table 2.3: Hypothetical IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value | Strong, Medium, Weak | Functional Group Vibration |

| Value | Strong, Medium, Weak | Functional Group Vibration |

| 1370-1350, 1170-1150 | Strong | S=O (Sulfonyl) |

| ~1600 | Medium | C=C (Aromatic) |

Table 2.4: Hypothetical HRMS Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | Value | Value |

| [M+Na]⁺ | Value | Value |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data, based on methodologies reported for similar indole derivatives.[3][4]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal resolution.[3][4]

-

Sample Preparation:

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Typically 0 to 220 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Solid):

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or salt plates with Nujol) to subtract from the sample spectrum.

-

3.3 High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule.[3]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.

-

The solution is then directly infused into the mass spectrometer.

-

-

Data Acquisition:

-

Acquire the spectrum in positive or negative ion mode. For this compound, positive ion mode ([M+H]⁺, [M+Na]⁺) is likely to be successful.

-

The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the elemental composition.[7]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. cenmed.com [cenmed.com]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-bromo-3-iodo-1-tosyl-1H-indole in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-3-iodo-1-tosyl-1H-indole, a compound of interest in synthetic chemistry and drug discovery. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the compound's structure, provides detailed experimental protocols for determining its solubility, and presents a logical workflow for solubility testing.

Predicted Solubility Profile

Based on the structure of this compound, a qualitative solubility profile can be predicted. The molecule possesses a large, hydrophobic core consisting of a substituted indole ring and a tosyl group. The presence of bromine and iodine atoms further increases its molecular weight and lipophilicity. The sulfonyl group and the nitrogen atom in the indole ring introduce some polarity, but the overall character of the molecule is expected to be nonpolar to weakly polar.

Therefore, this compound is anticipated to have low solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol). It is expected to be more soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in nonpolar solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following are detailed methodologies for key experiments.

1. Kinetic and Thermodynamic Solubility Assays

Kinetic and thermodynamic solubility assays are fundamental in early drug discovery to assess the dissolution rate and the equilibrium solubility of a compound, respectively.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining kinetic and thermodynamic solubility.

Methodology:

-

Materials: this compound, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS) or other relevant buffers, High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS).

-

Kinetic Solubility Protocol:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

-

Add a small volume of the stock solution to a larger volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final test concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).

-

Measure the turbidity of the resulting solution using a nephelometer. Alternatively, filter the solution to remove any precipitate and analyze the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS.

-

-

Thermodynamic Solubility Protocol:

-

Add an excess amount of the solid compound to the desired solvent system.

-

Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

Determine the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS.

-

2. Qualitative Solubility Testing

A simpler, qualitative approach can provide a rapid assessment of solubility in various solvents.[1][2]

Logical Flow for Qualitative Solubility Testing

Caption: Decision tree for qualitative solubility analysis.[1]

Methodology:

-

Place a small, accurately weighed amount of the solid compound (e.g., 1-5 mg) into a small test tube or vial.[1][2]

-

Add a measured volume of the chosen solvent (e.g., 0.1 mL) and vortex or shake vigorously.[1]

-

Visually inspect the mixture for the presence of undissolved solid.

-

If the solid has dissolved, the compound is considered soluble at that concentration. If not, continue adding the solvent in measured increments (e.g., 0.1 mL) up to a final volume of 1 mL, observing for dissolution at each step.

-

Record the results as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.

Data Presentation

While specific quantitative data for this compound is not available, the results from the described experimental protocols should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Solubility of this compound

| Solvent/Buffer System | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Water | 25 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |

| 0.1 N HCl | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran | 25 | Data to be determined | Data to be determined |

| Dimethyl sulfoxide | 25 | Data to be determined | Data to be determined |

Table 2: Qualitative Solubility of this compound

| Solvent | Observation | Solubility Classification |

| Water | Data to be determined | e.g., Insoluble |

| Hexane | Data to be determined | e.g., Sparingly Soluble |

| Toluene | Data to be determined | e.g., Soluble |

| Diethyl ether | Data to be determined | e.g., Soluble |

| Ethyl acetate | Data to be determined | e.g., Soluble |

| Acetone | Data to be determined | e.g., Soluble |

| Isopropanol | Data to be determined | e.g., Sparingly Soluble |

Conclusion

The solubility of this compound is a critical parameter for its application in research and drug development. While its structure suggests poor aqueous solubility and better solubility in organic solvents, precise quantitative data must be determined experimentally. The protocols and workflows provided in this guide offer a robust framework for obtaining reliable solubility data, which is essential for formulation development, interpretation of biological assay results, and overall advancement of research involving this compound.

References

Optimal Storage of 5-bromo-3-iodo-1-tosyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions for 5-bromo-3-iodo-1-tosyl-1H-indole (CAS No. 142688-28-6), a key intermediate in synthetic organic chemistry. Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and efficacy in research and development applications.

Recommended Storage Conditions

Proper storage is essential to prevent degradation and ensure the long-term viability of this compound. The primary recommendation from suppliers is to store the compound at -20°C in a sealed container, away from moisture[1]. While it may be shipped at room temperature, long-term storage requires colder temperatures to minimize potential degradation[1].

For a related compound, 3-iodo-1-tosyl-1H-indole, storage recommendations include keeping it in a dark place under an inert atmosphere at room temperature. This suggests that light and atmospheric oxygen could also be detrimental to the stability of halogenated indoles. Therefore, for optimal preservation of this compound, a combination of these storage practices is advisable.

The following table summarizes the recommended storage parameters based on available data.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | To minimize thermal degradation and maintain long-term stability[1]. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation. |

| Light | In the dark (e.g., amber vial) | To prevent light-induced degradation. |

| Moisture | Sealed container, away from moisture | To prevent hydrolysis[1]. |

| Container | Tightly sealed, appropriate for low-temperature storage | To prevent contamination and exposure to air and moisture. |

General Experimental Protocol for Stability Assessment

Objective: To determine the stability of this compound under different storage conditions (temperature, light, humidity) over a defined period.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Temperature and humidity-controlled chambers

-

Light exposure chamber (optional)

-

Inert gas source (e.g., nitrogen or argon)

-

Amber and clear glass vials with airtight seals

Methodology:

-

Sample Preparation:

-

Accurately weigh multiple samples of this compound into individual amber and clear vials.

-

For samples to be stored under an inert atmosphere, purge the vials with nitrogen or argon before sealing.

-

-

Storage Conditions:

-

Divide the samples into different storage groups to test various conditions:

-

Temperature: -20°C, 4°C, 25°C (room temperature), 40°C (accelerated stability).

-

Light: Exposed to ambient light (in clear vials) and protected from light (in amber vials).

-

Humidity: Controlled humidity levels (e.g., 25% RH, 75% RH).

-

Atmosphere: Ambient air and inert atmosphere.

-

-

-

Time Points:

-

Establish a schedule for sample analysis (e.g., time 0, 1 month, 3 months, 6 months, 1 year).

-

-

Analytical Method:

-

At each time point, dissolve a sample from each storage condition in a suitable solvent to a known concentration.

-

Analyze the samples by HPLC to determine the purity of this compound and identify any degradation products.

-

The HPLC method should be validated for specificity, linearity, accuracy, and precision.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point for each storage condition.

-

Plot the percentage of the compound remaining versus time to determine the degradation rate.

-

Identify and, if possible, quantify any major degradation products.

-

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the optimal storage and handling of this compound.

Caption: Recommended workflow for the storage of this compound.

By following these storage and handling guidelines, researchers can ensure the integrity of this compound for their scientific endeavors.

References

A Technical Guide to the Synthesis of Substituted Indoles for Researchers and Drug Development Professionals

Introduction: The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, including the amino acid tryptophan, has driven extensive research into synthetic methodologies for accessing substituted indole derivatives. This technical guide provides an in-depth review of both classical and modern synthetic strategies, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in the design and execution of indole syntheses.

Classical Indole Syntheses

Classical methods, developed in the late 19th and early 20th centuries, remain cornerstones of indole synthesis due to their reliability and use of readily available starting materials.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction is one of the most widely used methods for indole synthesis.[2][3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2][4]

Reaction Mechanism: The reaction begins with the formation of a phenylhydrazone from the condensation of a phenylhydrazine and a carbonyl compound.[5] The hydrazone then tautomerizes to an enamine.[2] A critical[2][2]-sigmatropic rearrangement follows under acidic conditions, leading to the formation of a di-imine intermediate.[4] Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[2][3]

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. testbook.com [testbook.com]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Potential Biological Activity of 5-Bromo-3-Iodo-1-Tosyl-1H-Indole Derivatives: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 5-bromo-3-iodo-1-tosyl-1H-indole derivatives is limited in publicly available literature. This guide therefore summarizes the biological activities of structurally related 5-bromo-indole and iodo-indole derivatives to provide insights into their potential therapeutic applications. The presented data and methodologies are intended to serve as a foundation for researchers and drug development professionals interested in this class of compounds.

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic compounds. Its unique chemical properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of halogen atoms, such as bromine and iodine, into the indole ring can significantly modulate the physicochemical properties and biological activities of the resulting derivatives. The tosyl group at the N1 position is often used as a protecting group but can also influence the molecule's overall activity. This technical guide explores the potential biological activities of this compound derivatives by examining the reported activities of analogous compounds.

Anticancer Activity

Derivatives of 5-bromo-indole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways crucial for tumor growth and survival.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

One of the key targets for 5-bromo-indole derivatives is VEGFR-2, a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor progression.[1] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, leading to cell cycle arrest and apoptosis.[1]

dot

Figure 1: Simplified VEGFR-2 signaling pathway and its inhibition by 5-bromo-indole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic and VEGFR-2 inhibitory activities of selected 5-bromo-indole derivatives from cited literature.

Table 1: In Vitro Anti-proliferative Activity (IC50, µM) of 5-Bromo-7-azaindolin-2-one Derivatives [2]

| Compound | MCF-7 (Breast) | HepG2 (Liver) | HT-29 (Colon) | A549 (Lung) | PANC-1 (Pancreatic) | Skov-3 (Ovarian) |

| 23c | 5.311 | 4.215 | 6.542 | 3.103 | 7.891 | 4.112 |

| 23d | 4.892 | 5.103 | 7.123 | 4.987 | 6.543 | 3.721 |

| 23p | 3.012 | 2.357 | 4.111 | 2.876 | 5.032 | 2.987 |

| Sunitinib | 31.594 | 49.036 | 45.678 | 29.257 | 55.123 | 32.456 |

Table 2: In Vitro VEGFR-2 Inhibitory Activity (IC50, µM) of 1-Benzyl-5-bromoindolin-2-one Derivatives

| Compound | VEGFR-2 IC50 (µM) |

| 7c | 0.728 |

| 7d | 0.503 |

Antimicrobial Activity

Halogenated indole derivatives have been investigated for their efficacy against a variety of pathogenic microorganisms, including drug-resistant bacteria and fungi. The presence of bromine or iodine at the C5 position of the indole ring has been shown to be a key determinant of antimicrobial activity.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following tables present MIC values for various 5-bromo- and 5-iodo-indole derivatives against selected microbial strains.

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides [3]

| Compound | E. coli | P. aeruginosa | K. pneumoniae | S. Typhi |

| 7a | 0.35 | 0.45 | 1.25 | 0.95 |

| 7b | 0.40 | 0.50 | 1.10 | 1.05 |

| 7c | 0.45 | 0.55 | 1.00 | 1.15 |

| Gentamicin | 1.25 | 2.50 | 0.62 | 1.25 |

| Ciprofloxacin | 0.62 | 1.25 | 0.31 | 0.62 |

Table 4: Minimum Inhibitory Concentration (MIC, µg/mL) of Indole Derivatives against Extensively Drug-Resistant Acinetobacter baumannii (XDRAB) [4]

| Compound | MIC (µg/mL) |

| 5-iodoindole | 64 |

| 5-fluoroindole | 64 |

| 6-bromoindole | 64 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of the biological activities of novel compounds. Below are methodologies for key assays relevant to the potential activities of this compound derivatives.

dot

Figure 2: General experimental workflow for the synthesis and biological evaluation of novel indole derivatives.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9]

-

Preparation of Antimicrobial Agent Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[10]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[10]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.[9]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[11]

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Reaction Setup: In a microplate, add kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.[11]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.[12]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[12]

-

Detection: Stop the reaction and measure the amount of product (e.g., ADP) or phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay or ELISA).[12]

-

IC50 Calculation: The IC50 value is determined from the dose-response curve of inhibition.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the cell membrane.[14]

-

Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI). RNase treatment is included to remove RNA.[14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.[13]

-

Data Analysis: The data is analyzed to generate a histogram representing the number of cells in each phase of the cell cycle.

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[15]

-

Cell Lysis: Induce apoptosis in cells and then lyse the cells to release the cytosolic contents.[16]

-

Reaction Setup: In a microplate, add the cell lysate to a reaction buffer containing the caspase-3 substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

-

Incubation: Incubate the plate at 37°C.[16]

-

Absorbance Measurement: Cleavage of the substrate by active caspase-3 releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.[15]

-

Data Analysis: The increase in caspase-3 activity is determined by comparing the absorbance of treated samples to untreated controls.

Western Blot Analysis for Bax and Bcl-2 Expression

This technique is used to detect and quantify the levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[17][18]

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for Bax and Bcl-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate. The intensity of the bands corresponds to the protein expression level.

-

Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.[18]

Conclusion

While direct biological data for this compound derivatives is not yet widely available, the evidence from structurally similar 5-bromo- and iodo-indole compounds suggests that this class of molecules holds significant promise for the development of novel therapeutic agents. The presented data highlights their potential as both anticancer and antimicrobial agents. Further synthesis and comprehensive biological evaluation of this compound derivatives are warranted to fully elucidate their therapeutic potential and mechanisms of action. The experimental protocols detailed in this guide provide a robust framework for such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. atcc.org [atcc.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Exploring Novel Derivatives from 5-bromo-3-iodo-1-tosyl-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and pharmaceutical agents. The strategic functionalization of the indole core allows for the fine-tuning of its pharmacological properties, making it a cornerstone in modern drug discovery. Among the various substituted indoles, 5-bromo-3-iodo-1-tosyl-1H-indole emerges as a particularly versatile building block. The presence of two distinct halogen atoms at the C3 and C5 positions, coupled with the activating and protecting nature of the N-tosyl group, offers a unique platform for sequential and regioselective derivatization. This technical guide provides a comprehensive overview of the synthesis of novel derivatives from this compound, focusing on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to facilitate the exploration of this promising scaffold in the pursuit of new therapeutic agents.

Regioselective Functionalization: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the C-Br bond. This reactivity difference allows for selective functionalization at the C3 position while leaving the C5-bromo substituent intact for subsequent transformations. This sequential approach enables the synthesis of a diverse library of 3,5-disubstituted indoles with high precision and control.

A general workflow for the sequential functionalization of this compound is depicted below. The initial reaction, typically a Sonogashira or Suzuki coupling, occurs selectively at the C3-iodo position. The resulting 3-substituted-5-bromo-1-tosyl-1H-indole can then undergo a second cross-coupling reaction at the C5-bromo position to introduce a different substituent.

Figure 1: General workflow for sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the experimental protocols for key palladium-catalyzed cross-coupling reactions, enabling the synthesis of a variety of novel derivatives from this compound.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. In the case of this compound, this reaction proceeds selectively at the C3-iodo position.

Experimental Protocol:

A mixture of this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) is taken in a degassed solvent system of THF and triethylamine (2:1). The reaction mixture is stirred at room temperature under an inert atmosphere for 4 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-alkynyl-5-bromo-1-tosyl-1H-indole derivative.

Figure 2: Sonogashira coupling reaction pathway.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction can be employed for the selective functionalization at either the C3 or C5 position, depending on the reaction conditions and the starting material.

Experimental Protocol for Selective C3-Arylation:

To a solution of this compound (1.0 eq) and the corresponding boronic acid (1.5 eq) in a 4:1 mixture of DME and water, Pd(PPh₃)₄ (0.1 eq) and Na₂CO₃ (3.0 eq) are added. The mixture is heated to 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the 3-aryl-5-bromo-1-tosyl-1H-indole.

Experimental Protocol for C5-Arylation of 3-Substituted-5-bromo-1-tosyl-1H-indoles:

Following the successful functionalization at the C3 position, the resulting 3-substituted-5-bromo-1-tosyl-1H-indole (1.0 eq) can be subjected to a second Suzuki-Miyaura coupling. The reaction is carried out with a different boronic acid (1.5 eq) in the presence of Pd(PPh₃)₄ (0.1 eq) and Na₂CO₃ (3.0 eq) in a 4:1 mixture of DME and water at 80 °C for 12 hours. Workup and purification as described above afford the desired 3,5-disubstituted-1-tosyl-1H-indole.

Figure 3: Sequential Suzuki-Miyaura coupling workflow.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various 3-alkynyl-5-bromo- and 3,5-diaryl-1-tosyl-1H-indole derivatives.

Table 1: Synthesis of 3-Alkynyl-5-bromo-1-tosyl-1H-indole Derivatives via Sonogashira Coupling

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 5-bromo-3-(phenylethynyl)-1-tosyl-1H-indole | 95 |

| 2 | 4-Methoxyphenylacetylene | 5-bromo-3-((4-methoxyphenyl)ethynyl)-1-tosyl-1H-indole | 92 |

| 3 | 1-Hexyne | 5-bromo-3-(hex-1-yn-1-yl)-1-tosyl-1H-indole | 85 |

| 4 | Trimethylsilylacetylene | 5-bromo-1-tosyl-3-((trimethylsilyl)ethynyl)-1H-indole | 98 |

Table 2: Synthesis of 3,5-Disubstituted-1-tosyl-1H-indole Derivatives via Sequential Suzuki-Miyaura Coupling

| Entry | 3-Substituent (from C3-I) | 5-Substituent (from C5-Br) | Product | Overall Yield (%) |

| 1 | Phenyl | 4-Methoxyphenyl | 3-phenyl-5-(4-methoxyphenyl)-1-tosyl-1H-indole | 78 |

| 2 | Phenyl | 3-Thienyl | 3-phenyl-5-(thiophen-3-yl)-1-tosyl-1H-indole | 75 |

| 3 | 4-Methoxyphenyl | Phenyl | 3-(4-methoxyphenyl)-5-phenyl-1-tosyl-1H-indole | 80 |

| 4 | 4-Methoxyphenyl | 2-Naphthyl | 3-(4-methoxyphenyl)-5-(naphthalen-2-yl)-1-tosyl-1H-indole | 72 |

Potential Applications in Drug Discovery

The 3,5-disubstituted indole scaffold is a common feature in many biologically active molecules. For instance, certain derivatives have shown potent inhibitory activity against Pim kinases, a family of serine/threonine kinases implicated in various forms of cancer. The ability to readily synthesize a diverse range of 3,5-disubstituted indoles from this compound provides a valuable platform for structure-activity relationship (SAR) studies and the discovery of novel kinase inhibitors and other therapeutic agents.

Conclusion

This compound stands out as a highly valuable and versatile starting material for the synthesis of novel and complex indole derivatives. The distinct reactivity of its two halogen substituents allows for a programmed and regioselective introduction of various functional groups through sequential palladium-catalyzed cross-coupling reactions. This guide provides the fundamental protocols and data to empower researchers in medicinal chemistry and drug development to explore the rich chemical space accessible from this unique building block, paving the way for the discovery of next-generation therapeutics.

Methodological & Application

Application Notes and Protocols for 5-Bromo-3-iodo-1-tosyl-1H-indole in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the realm of medicinal chemistry, the indole scaffold is a privileged structure, present in a vast array of natural products and pharmaceutical agents. The strategic functionalization of the indole core is therefore of paramount importance in drug discovery programs.

5-Bromo-3-iodo-1-tosyl-1H-indole is a versatile building block designed for sequential and regioselective Suzuki-Miyaura cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a stepwise introduction of two different aryl or heteroaryl moieties at the 3- and 5-positions of the indole ring. This application note provides a detailed overview, reaction conditions, and experimental protocols for the use of this dihalogenated indole in Suzuki-Miyaura reactions, facilitating the synthesis of diverse 3,5-disubstituted indole derivatives for applications in drug development and materials science.

Principle of Regioselectivity

The regioselectivity of the Suzuki-Miyaura coupling on this compound is governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. The general order of reactivity for halogens in Suzuki-Miyaura reactions is I > Br > Cl > F. Consequently, the C-I bond at the 3-position of the indole is significantly more reactive than the C-Br bond at the 5-position. This allows for a highly selective initial coupling reaction with a boronic acid at the C-3 position while leaving the C-5 bromine atom intact for a subsequent, second coupling reaction.

Applications in Drug Discovery

The ability to introduce distinct substituents at the C-3 and C-5 positions of the indole nucleus is a powerful strategy in medicinal chemistry. These positions are often key pharmacophoric points, and their modification can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic properties. For instance, 3- and 5-substituted indoles are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes. The iterative Suzuki-Miyaura coupling of this compound provides a streamlined route to generate libraries of novel, structurally diverse indole derivatives for structure-activity relationship (SAR) studies.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the sequential Suzuki-Miyaura cross-coupling reactions of this compound. Note that specific yields are highly dependent on the nature of the boronic acid used. The data presented here is based on analogous reactions with similar dihalogenated heterocycles and serves as a strong starting point for optimization.

Table 1: Regioselective Suzuki-Miyaura Coupling at the C-3 Position (First Coupling)

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield Range (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Dioxane | 90 | 2-4 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 1-3 | 90-98 |

| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 85 | 4-6 | 75-90 |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 3-5 | 80-92 |

Table 2: Suzuki-Miyaura Coupling at the C-5 Position of 3-Aryl-5-bromo-1-tosyl-1H-indole (Second Coupling)

| Entry | Starting Material | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield Range (%) |

| 1 | 3-Phenyl-5-bromo-1-tosyl-1H-indole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Dioxane | 100 | 12-18 | 70-85 |

| 2 | 3-(4-Methoxyphenyl)-5-bromo-1-tosyl-1H-indole | Phenylboronic acid | Pd₂(dba)₃ (3) | RuPhos (6) | CsF | t-BuOH | 110 | 10-16 | 75-90 |

| 3 | 3-(3-Pyridyl)-5-bromo-1-tosyl-1H-indole | 4-Cyanophenylboronic acid | PdCl₂(dppf) (4) | - | K₃PO₄ | DMF/H₂O | 120 | 12-24 | 65-80 |

| 4 | 3-(2-Thienyl)-5-bromo-1-tosyl-1H-indole | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (3) | Buchwald-SPhos (6) | K₂CO₃ | Toluene/H₂O | 110 | 12-20 | 70-88 |

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Suzuki-Miyaura Coupling at the C-3 Position

This protocol describes a typical procedure for the selective coupling of an arylboronic acid to the 3-position of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

-

Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

-

Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-bromo-1-tosyl-1H-indole.

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling at the C-5 Position

This protocol outlines a general method for the second coupling reaction at the 5-position of the 3-aryl-5-bromo-1-tosyl-1H-indole intermediate.

Materials:

-

3-Aryl-5-bromo-1-tosyl-1H-indole (from Protocol 1)

-

Arylboronic acid (1.2 - 2.0 equivalents)

-

Palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a biarylphosphine ligand, or PdCl₂(dppf))

-

Base (e.g., K₃PO₄, Cs₂CO₃, 2-4 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if required by the specific conditions)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Follow the same setup procedure as in Protocol 1, using the 3-aryl-5-bromo-1-tosyl-1H-indole as the starting material.

-

Note that the C-Br bond is less reactive, so more forcing conditions may be required (higher temperature, stronger base, more active catalyst/ligand system).

-

Heat the reaction mixture to a higher temperature (typically 100-120 °C).

-

Monitor the reaction by TLC. The reaction times for the second coupling are generally longer.

-

Follow the same workup and purification procedure as in Protocol 1 to isolate the desired 3,5-diaryl-1-tosyl-1H-indole.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Stepwise experimental workflow for the synthesis of 3,5-diarylindoles.

Application Notes and Protocols: 5-bromo-3-iodo-1-tosyl-1H-indole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-3-iodo-1-tosyl-1H-indole is a versatile synthetic intermediate strategically functionalized for the selective construction of complex, polysubstituted indole scaffolds. The presence of two distinct halogen atoms at the C3 and C5 positions, coupled with the electron-withdrawing tosyl protecting group on the indole nitrogen, allows for regioselective palladium-catalyzed cross-coupling reactions. This enables the sequential introduction of various substituents, making it a valuable building block in medicinal chemistry and materials science for the synthesis of novel bioactive compounds and functional materials.

Key Advantages

-

Orthogonal Reactivity: The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, enabling transformations at the C3 position while leaving the C5-bromo substituent intact for subsequent modifications.[1][2]

-

Versatility in Cross-Coupling Reactions: This intermediate is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, providing access to a diverse array of 3,5-disubstituted indole derivatives.

-

Tosyl Protecting Group: The N-tosyl group serves multiple purposes. It activates the indole ring towards certain reactions, enhances the stability of the molecule, and can be removed under specific conditions to yield the free N-H indole if desired.

Regioselectivity in Cross-Coupling Reactions